molecular formula C16H18BrNO2 B6351965 (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide CAS No. 1609407-39-7

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide

Cat. No.: B6351965
CAS No.: 1609407-39-7
M. Wt: 336.22 g/mol
InChI Key: JWGKSTNWJYLYSQ-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H18BrNO2 and a molecular weight of 336.23 g/mol . This compound is known for its unique structure, which includes a benzodioxole ring and a methylbenzylamine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methylbenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide can be compared with similar compounds such as:

    (1,3-Benzodioxol-5-ylmethyl)(4-methylthio)benzylamine hydrobromide: This compound has a similar structure but includes a methylthio group instead of a methyl group.

    (1,3-Benzodioxol-5-ylmethyl)(4-methoxybenzyl)amine hydrobromide: This compound features a methoxy group in place of the methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.BrH/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGKSTNWJYLYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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